
2-Amino-7-nitrofluorene
Overview
Description
U-73343 is an inactive analog of U-73122, primarily used as a negative control in research studies. Its chemical structure includes a 1-phosphatidylinositol-phosphodiesterase or phospholipase C (PLC) inhibitor motif. Unlike U-73122, which actively inhibits PLC and 5-lipoxygenase (5-LO), U-73343 lacks these inhibitory effects .
Preparation Methods
Synthetic Routes:: U-73343 can be synthesized using established methods. specific synthetic routes are not widely documented in the literature. Researchers often obtain U-73343 through modification of U-73122 or related compounds.
Industrial Production:: U-73343 is not produced industrially due to its primarily research-oriented use. Instead, it is commercially available from specialized suppliers.
Chemical Reactions Analysis
Reactivity:: U-73343 does not actively participate in chemical reactions. Its primary purpose lies in serving as a negative control, allowing researchers to assess the involvement of PLC and related pathways without confounding effects.
Common Reagents and Conditions:: Since U-73343 is inert, it does not undergo specific reactions. it is essential to handle it under standard laboratory conditions, avoiding exposure to moisture and extreme temperatures.
Scientific Research Applications
Toxicology and Carcinogenesis
Mutagenicity Testing
ANF is widely recognized for its role in mutagenicity testing. It serves as a model compound to assess the genotoxicity of various substances. Research has demonstrated that ANF induces DNA damage and mutations in multiple organisms, including bacteria and mammalian cells. This property has made it essential for understanding carcinogenic mechanisms and assessing cancer risk from environmental agents.
Case Study: Tumor Induction in Rodents
A notable study investigated the effects of ANF on rodents, where it was found to induce tumors in organs such as the liver and lungs. The findings from this research have been pivotal in elucidating the pathways of carcinogenesis and developing preventive measures against cancer.
Biochemical Research
Enzyme Activation and Detoxification
ANF is utilized in biochemical studies to explore how enzymes activate and detoxify xenobiotics—foreign chemicals that enter the body. Understanding these processes is crucial for developing therapeutic strategies against diseases caused by harmful chemical exposure.
Case Study: Enzyme Interaction Studies
Research examining the interaction of ANF with various biological molecules has provided insights into its reactivity due to the functional groups present. These interactions are critical for understanding how ANF functions as a mutagen and its potential implications for human health.
Environmental Science
Assessment of Environmental Hazards
Due to its mutagenic properties, ANF is used to evaluate the potential hazards posed by environmental pollutants. Studies have shown that exposure to compounds similar to ANF can lead to significant health risks, making it a valuable tool in environmental toxicology.
Data Table: Comparison of Structural Analogues
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Amino-7-isocyanofluorene | Contains an isocyanate instead of a nitro group | Exhibits different reactivity patterns |
2,7-Diaminofluorene | Has two amino groups at positions 2 and 7 | Less mutagenic due to lack of nitro group |
9-Aminoacridine | Similar aromatic structure but with an acridine core | Known for its antitumor activity |
This table highlights the unique structural features of compounds related to ANF, emphasizing its distinct biological activity stemming from its specific functional groups.
Photophysical Properties
Fluorescence Studies
ANF exhibits interesting photophysical properties, making it suitable for applications in fluorescence studies. Its fluorescence characteristics can be influenced by solvent interactions, which are vital for developing fluorescent probes in biological applications .
Case Study: Solvent-Dependent Fluorescence
Research has shown that the fluorescence intensity of ANF varies significantly with different solvents, indicating potential applications in biolabeling where minimal background fluorescence is desired. This property enhances its utility in imaging techniques within biological systems .
Mechanism of Action
U-73343’s mechanism involves blocking PLC activation, disrupting downstream signaling cascades. It acts as a protonophore, affecting acid secretion independently of the stimulant .
Comparison with Similar Compounds
U-73343 stands out due to its unique role as a negative control. Similar compounds include U-73122 (active PLC inhibitor) and related analogs.
Biological Activity
2-Amino-7-nitrofluorene (ANF) is a synthetic organic compound recognized for its biological activity, particularly in the context of mutagenicity and carcinogenicity. As a nitroaromatic compound, ANF has been extensively studied for its metabolic pathways and effects on cellular systems. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity associated with ANF, including its mechanisms of action, mutagenic properties, and implications for health.
Chemical Structure and Properties
ANF is characterized by the presence of an amino group and a nitro group attached to a fluorene backbone. The chemical structure can be represented as follows:
This structure is significant for its reactivity and interaction with biological systems.
The biological activity of ANF largely stems from its metabolic activation. In vivo studies indicate that ANF undergoes nitroreduction, leading to the formation of reactive metabolites that can interact with DNA and proteins.
Metabolic Pathways
- Nitroreduction : ANF is metabolized by various enzymes, including cytochrome P450s and nitroreductases, which convert it into N-hydroxy-2-amino-7-nitrofluorene. This metabolite is known to form DNA adducts, contributing to mutagenicity .
- DNA Damage : The formation of N-hydroxy derivatives allows for covalent binding to DNA, resulting in strand breaks and mutations. Studies have demonstrated that ANF induces sister chromatid exchange (SCE) in mammalian cells, a marker of genotoxicity .
Biological Activity and Toxicity
ANF has been shown to exhibit significant biological activity through various assays:
Mutagenicity Tests
- Ames Test : ANF has been confirmed as mutagenic in several strains of Salmonella typhimurium, demonstrating its potential to cause genetic mutations .
- Mammalian Cell Assays : In mouse lymphoma L5178Y cells, ANF induced mutations at concentrations as low as 10 µM .
Carcinogenic Potential
ANF's carcinogenic potential has been assessed in animal models:
- In Vivo Studies : Oral administration of ANF in rodents has resulted in increased incidences of tumors, particularly in the liver and bladder . For instance, studies indicated that doses ranging from 125 to 500 mg/kg led to significant tumor development in Chinese hamsters .
Case Studies
Several case studies illustrate the biological impact of ANF:
- Syrian Hamster Embryo Cells : Morphological transformation was observed when Syrian hamster embryo cells were exposed to ANF in the presence of hepatocytes, indicating its role as a tumor promoter .
- Hepatocyte Studies : In vitro studies using rat hepatocytes showed conflicting results regarding unscheduled DNA synthesis induced by ANF, highlighting the complexity of its biological interactions .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
7-nitro-9H-fluoren-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-10-1-3-12-8(6-10)5-9-7-11(15(16)17)2-4-13(9)12/h1-4,6-7H,5,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMROTSXJSMTPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153259 | |
Record name | Fluoren-2-amine, 7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214-32-0 | |
Record name | 7-Nitro-9H-fluoren-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoren-2-amine, 7-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-7-nitrofluorene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fluoren-2-amine, 7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-7-nitrofluorene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78Y7L7MM5P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-amino-7-nitrofluorene a useful probe in studying solvation dynamics?
A1: this compound belongs to a class of compounds called "push-pull" molecules. These molecules possess electron-donating and electron-withdrawing groups on opposite ends of their structure. This leads to a significant change in dipole moment upon excitation to the excited singlet (S1) state. [] This large change in dipole moment makes this compound highly sensitive to its surrounding solvent environment, allowing researchers to track solvation dynamics through changes in its fluorescence behavior. [, , ]
Q2: What is the "red-edge effect" (REE) and how is it related to this compound?
A2: The red-edge effect refers to the red shift observed in the fluorescence emission spectrum of a fluorophore when excited at longer wavelengths. This effect is commonly observed in constrained environments like micelles or viscous solutions. Studies have shown that this compound exhibits REE in room temperature ionic liquids (RTILs) like 1-butyl-3-methylimidazolium hexafluorophosphate. [, ] This suggests that the molecule experiences heterogeneous local environments within the RTIL, which remain relatively static during the excited state lifetime of the probe. [, ]
Q3: How does the solvent environment influence the excited state dynamics of this compound?
A3: The excited state dynamics of this compound are greatly affected by the solvent environment. Research using femtosecond transient absorption spectroscopy reveals that in polar solvents like acetonitrile and DMSO, the molecule undergoes two primary relaxation processes following excitation: dipolar solvation and conformational relaxation. [] The conformational relaxation involves twisting of the nitro group to an orthogonal configuration relative to the aromatic plane, a motion shown to be friction-dependent. [] Additionally, studies have observed oscillatory behavior in the dynamic Stokes shift of stimulated emission in acetonitrile, indicating a structured solvent response to the molecule's excited state. [, ]
Q4: What unique structural features of this compound contribute to its interesting photophysical properties?
A4: The unique photophysical properties of this compound arise from the interplay between its structural features and electronic distribution. The amino group acts as an electron donor, while the nitro group acts as an electron acceptor. This "push-pull" configuration leads to a significant intramolecular charge transfer upon excitation, resulting in a large change in dipole moment. [, ] This charge transfer process is also believed to influence the twisting motion of the nitro group, as observed in various solvents. [] Additionally, the planar, rigid structure of the fluorene moiety contributes to its fluorescence properties and makes it a suitable candidate for studying solvation dynamics and molecular interactions. [, , ]
Q5: What computational chemistry methods have been used to study this compound?
A5: While the provided research papers primarily focus on experimental techniques, they allude to the use of computational chemistry methods. For instance, understanding the structural changes during excited state dynamics likely involves quantum chemical calculations. [] Additionally, simulating the behavior of this compound in various solvents, like its interactions with RTILs, would require molecular dynamics simulations. [, ] These computational approaches can provide valuable insights into the molecule's electronic structure, solvation dynamics, and spectroscopic properties, complementing experimental observations.
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